![molecular formula C20H22BrCl2N3O2S B1663607 H-89 Dihydrochloride CAS No. 130964-39-5](/img/structure/B1663607.png)
H-89 Dihydrochloride
Overview
Description
H-89 Dihydrochloride is a cell-permeable, non-selective, reversible, ATP-competitive, potent inhibitor of PKA (cyclic AMP-dependent protein kinase) . PKA regulates glycogen, sugar, and lipid metabolism and plays an important role in the cell cycle .
Chemical Reactions Analysis
H-89 Dihydrochloride is a potent selective inhibitor of cAMP-dependent protein kinase (PKA). It also exhibits a moderate inhibitory effect on PKG, PKCμ, with IC50 in the 500 nM range .Physical And Chemical Properties Analysis
H-89 Dihydrochloride is a crystalline solid; granular or powder in form. It is soluble in water (up to 25 mg/mL; heat to dissolve) and organic solvents such as DMSO or ethanol/water .Scientific Research Applications
1. Neuronal Applications
- Inhibition of Neurite Outgrowth : H-89 was found to inhibit forskolin-induced neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells, indicating its role in neuronal differentiation and development (Chijiwa et al., 1990).
2. Cancer Research
- Effects on Colon Cancer Cells : In the human colon cancer cell line Caco-2, H-89 induced morphological transformation and inhibited growth, suggesting its potential role in cancer treatment and understanding cancer cell dynamics (Böckmann & Nebe, 2003).
3. Cardiovascular Research
- Modulation of Smooth Muscle Cells : H-89 has been shown to modulate Ca2+-activated K+ currents in rabbit coronary arterial smooth muscle cells, which is significant for understanding cardiovascular functions and disorders (Park et al., 2007).
4. Neuropharmacology
- Spatial Learning Impairments : H-89 was used to study its effects on spatial memory impairment in rats, which is crucial for understanding neurological disorders and cognitive functions (Hashemzaei et al., 2021).
5. PKA-Independent Effects
- Beyond PKA Inhibition : It's important to note that H-89, while primarily a PKA inhibitor, has been shown to have PKA-independent effects, highlighting the complexity of its action in biological systems (Lochner & Moolman, 2006).
Safety And Hazards
properties
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOGQJVGPIKAM-WTVBWJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-89 Dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does H-89 dihydrochloride exert its effects at the cellular level?
A1: H-89 dihydrochloride acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, H-89 dihydrochloride prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []
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